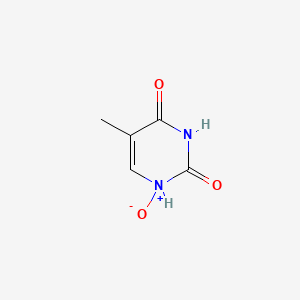
Thymine,1-oxide(7ci,8ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymine, 1-oxide (7CI, 8CI) is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. Its molecular formula is C5H6N2O3, and it has a molecular weight of 142.11274 . This compound is characterized by the presence of an oxide group attached to the thymine molecule, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of Thymine, 1-oxide (7CI, 8CI) typically involves the oxidation of thymine. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization . Industrial production methods may involve similar oxidation processes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Thymine, 1-oxide (7CI, 8CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the oxide group back to the original thymine structure.
Substitution: The oxide group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thymine, 1-oxide (7CI, 8CI) has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of oxidation on nucleobases and their reactivity.
Biology: Research on DNA damage and repair mechanisms often involves thymine oxides to understand how cells respond to oxidative stress.
Medicine: Thymine oxides are studied for their potential role in mutagenesis and carcinogenesis, providing insights into cancer development and prevention.
Industry: It is used in the development of new materials and technologies that require specific nucleobase modifications
Mechanism of Action
The mechanism by which Thymine, 1-oxide (7CI, 8CI) exerts its effects involves its interaction with DNA and other cellular components. The oxide group can form reactive intermediates that interact with DNA, leading to strand breaks or mutations. These interactions can activate cellular repair pathways and influence gene expression .
Comparison with Similar Compounds
Thymine, 1-oxide (7CI, 8CI) can be compared with other oxidized nucleobases such as:
5-Hydroxymethyluracil: Another oxidized derivative of thymine, known for its role in epigenetic regulation.
5-Formyluracil: A thymine derivative involved in DNA demethylation processes.
Thymine, 1-oxide (7CI, 8CI) is unique due to its specific oxidation state and the resulting chemical properties, which make it a valuable tool for studying oxidative DNA damage and repair mechanisms .
Properties
CAS No. |
10501-88-9 |
|---|---|
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.114 |
IUPAC Name |
5-methyl-1-oxido-1H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-3-2-7(10)5(9)6-4(3)8/h2,7H,1H3,(H,6,8,9) |
InChI Key |
BTHKNKBQTMYVER-UHFFFAOYSA-N |
SMILES |
CC1=C[NH+](C(=O)NC1=O)[O-] |
Synonyms |
Thymine, 1-oxide (7CI,8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















